3-Amino-6-bromobiphenyl

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

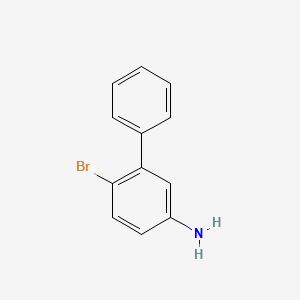

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-bromo-3-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrN/c13-12-7-6-10(14)8-11(12)9-4-2-1-3-5-9/h1-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZTUHSJLGKCOSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC(=C2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70657666 | |

| Record name | 6-Bromo[1,1'-biphenyl]-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1036750-83-0 | |

| Record name | 6-Bromo[1,1'-biphenyl]-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for the study of chemical species that have one or more unpaired electrons. spectroscopyeurope.comnih.gov Such paramagnetic species are not detectable by Nuclear Magnetic Resonance (NMR) spectroscopy. EPR spectroscopy provides detailed information on the electronic structure, dynamics, and environment of radical species. spectroscopyeurope.com In the context of 3-Amino-6-bromobiphenyl, while the parent molecule is diamagnetic, EPR spectroscopy becomes an invaluable tool for the characterization of its potential radical intermediates formed during chemical reactions or through oxidative processes.

The fundamental principle of EPR is analogous to that of NMR, but it involves the transitions of an unpaired electron spin between different energy levels in the presence of an external magnetic field. spectroscopyeurope.com The resonance condition is described by the equation:

ΔE = hν = gμBB

where:

ΔE is the energy difference between the spin states.

h is Planck's constant.

ν is the microwave frequency.

g is the g-factor, a dimensionless constant characteristic of the radical.

μB is the Bohr magneton.

B is the strength of the external magnetic field.

The g-factor is a key parameter obtained from an EPR spectrum and is indicative of the electronic environment of the unpaired electron. For a free electron, the g-factor is approximately 2.0023. u-tokyo.ac.jp Deviations from this value provide insights into the molecular structure and the presence of spin-orbit coupling.

Another crucial aspect of EPR spectroscopy is the hyperfine interaction, which is the coupling of the unpaired electron spin with the magnetic moments of nearby nuclei with non-zero spin (e.g., ¹H, ¹⁴N, ⁷⁹Br, ⁸¹Br). This interaction leads to the splitting of the EPR signal into multiple lines, and the magnitude of this splitting is given by the hyperfine coupling constant (A). The analysis of these hyperfine couplings provides a detailed map of the unpaired electron spin density distribution within the radical, thus offering significant information for structural elucidation.

In a hypothetical scenario where this compound forms a radical cation, the unpaired electron would be delocalized over the biphenyl (B1667301) ring system and the amino group. The resulting EPR spectrum would be expected to exhibit hyperfine couplings to the ¹⁴N nucleus of the amino group and the various ¹H nuclei on the biphenyl rings. The magnitude of these couplings would depend on the extent of spin delocalization onto these nuclei. Furthermore, interaction with the bromine isotopes (⁷⁹Br and ⁸¹Br, both with nuclear spin I = 3/2) could also contribute to the complexity of the spectrum, although halogen hyperfine couplings can sometimes be broad and difficult to resolve.

The table below presents hypothetical EPR parameters for a radical cation of this compound, based on typical values observed for similar aromatic amine radicals.

| Parameter | Nucleus | Hypothetical Value |

| g-factor | - | ~2.0035 |

| Hyperfine Coupling (A_N) | ¹⁴N | 7 - 9 G |

| Hyperfine Coupling (A_H) | ortho-protons | 3 - 5 G |

| Hyperfine Coupling (A_H) | meta-protons | 1 - 2 G |

| Hyperfine Coupling (A_H) | para-protons | 5 - 7 G |

| Hyperfine Coupling (A_Br) | ⁷⁹Br / ⁸¹Br | 0.5 - 2 G |

Note: These are illustrative values and the actual experimental parameters may vary depending on the specific conditions and the nature of the radical species.

Spin Trapping Studies

Many radical intermediates are highly reactive and short-lived, making their direct detection by EPR challenging. nih.gov In such cases, a technique known as spin trapping can be employed. nih.goviaea.org This method involves the use of a "spin trap," a diamagnetic molecule that reacts with the transient radical to form a more stable paramagnetic species, known as a spin adduct. nih.gov This stable radical can then be readily detected and characterized by EPR spectroscopy.

Commonly used spin traps include nitrones, such as 5,5-dimethyl-1-pyrroline N-oxide (DMPO), and nitroso compounds. nih.govnih.gov The EPR spectrum of the resulting spin adduct provides information about the original transient radical. The hyperfine coupling constants of the spin adduct are characteristic of the trapped radical, allowing for its identification. For instance, if a carbon-centered or nitrogen-centered radical derived from this compound were to be trapped, the resulting nitroxide spin adduct would exhibit a characteristic EPR spectrum from which the nature of the original radical could be inferred.

The following table summarizes the expected hyperfine coupling constants for DMPO spin adducts of different types of radicals that could potentially be formed from this compound.

| Trapped Radical Type | Hyperfine Coupling (A_N) | Hyperfine Coupling (A_H) |

| Carbon-centered | 14 - 16 G | 20 - 23 G |

| Nitrogen-centered | 13 - 15 G | 17 - 20 G |

| Oxygen-centered | 12 - 14 G | 7 - 10 G |

Note: The values presented are typical ranges for DMPO spin adducts and can be influenced by the specific structure of the trapped radical and the solvent.

Quantum Chemical Methods for Electronic Structure and Reactivity

Quantum chemical methods are instrumental in elucidating the electronic structure and predicting the reactivity of this compound. These methods offer a detailed view of the molecule's behavior, which is often challenging to obtain through experimental means alone.

Density Functional Theory (DFT) has become a important method for studying the electronic properties of molecules like this compound. The choice of the functional and basis set is critical for obtaining accurate results. A common approach involves geometry optimization using a specific functional, such as B3LYP, combined with a basis set like 6-311++G(d,p). This combination provides a reliable description of the molecule's ground state geometry and electronic structure. The selection of the basis set, which is a set of mathematical functions used to build molecular orbitals, directly impacts the accuracy of the calculations. Larger basis sets with polarization and diffuse functions, such as the 6-311++G(d,p) set, are often employed to provide a more flexible and accurate description of the electron distribution, especially for systems containing heteroatoms and diffuse electron densities.

To investigate the electronic transitions and excited state properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) is frequently employed. This method allows for the calculation of excitation energies, oscillator strengths, and the nature of electronic transitions. By analyzing the molecular orbitals involved in these transitions, researchers can understand how the molecule absorbs light and behaves in its excited states. These calculations are often performed using the same functional and basis set as the ground state calculations to ensure consistency. The results from TD-DFT can be correlated with experimental UV-Vis absorption spectra to validate the computational model.

Molecular Electrostatic Potential (MEP) Analysis and Chemical Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the chemical reactivity of this compound. The MEP map illustrates the charge distribution on the molecule's surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In the case of this compound, the MEP analysis typically reveals that the most negative potential is located around the nitrogen atom of the amino group, indicating its susceptibility to electrophilic attack. Conversely, the regions around the hydrogen atoms of the amino group and the bromine atom often exhibit a positive potential, suggesting they are potential sites for nucleophilic attack. This information is crucial for understanding how the molecule will interact with other reagents.

Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Gap Analysis)

Frontier Molecular Orbital (FMO) theory provides key insights into the chemical reactivity and electronic properties of this compound. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is typically localized on the aminobiphenyl moiety, particularly the amino group and the phenyl ring it is attached to, while the LUMO is distributed over the biphenyl ring system.

| Parameter | Value (eV) |

| HOMO Energy | -5.4 |

| LUMO Energy | -0.8 |

| HOMO-LUMO Gap | 4.6 |

Note: The values presented in this table are representative and can vary depending on the specific computational method and basis set used.

Conformational Analysis and Torsional Barriers

The conformational landscape of biphenyl and its derivatives is primarily defined by the torsional or dihedral angle between the two phenyl rings. This rotation around the central C-C bond is subject to steric and electronic influences from substituents. For this compound, the bromine atom at an ortho position (C6) and the amino group at a meta position (C3) dictate its conformational preferences and the energy required for internal rotation.

Conformational Preferences:

In substituted biphenyls, ortho substituents play a dominant role in determining the equilibrium dihedral angle due to steric hindrance. libretexts.org For 2-halogenated biphenyls, the size of the halogen atom significantly affects the twist angle. acs.org The bromine atom in the ortho position of this compound is expected to create substantial steric repulsion with the hydrogen atom on the adjacent ring, forcing the molecule into a non-planar (twisted) ground state conformation. acs.orgscivisionpub.com Studies on 2,2'-dihalogenated biphenyls show that the dihedral angles can range from approximately 58° to 95°, depending on the halogen. acs.orgresearchgate.net For a mono-ortho-brominated biphenyl, a significant deviation from planarity is anticipated. The meta-amino group, while having a less direct steric impact, can influence the electronic properties and may participate in intramolecular interactions that slightly modify the conformational preference. uni-stuttgart.de

Torsional Barriers:

The energy barrier to rotation around the biphenyl linkage is a critical parameter that determines the rate of interconversion between different conformations (atropisomerization). The transition state for this rotation is typically a planar or near-planar conformation where steric repulsion is maximized. researchgate.netrsc.org The energy difference between the twisted ground state and the planar transition state defines the torsional barrier.

Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate these barriers. rsc.orgnih.gov Functionals such as B3LYP, often paired with large basis sets like 6-311+G*, have been shown to provide accurate torsional energies for substituted biphenyls. acs.orgresearchgate.net For ortho-substituted biphenyls, the rotational barrier is significantly higher than that of unsubstituted biphenyl (which is around 6-8 kJ/mol). researchgate.netbiomedres.us The presence of a bulky ortho-substituent like bromine necessitates a high activation energy to force the molecule through a planar transition state. libretexts.org

While specific calculated values for this compound are not available, data from related compounds can provide an estimate. The presence of the ortho-bromo substituent is the principal contributor to the rotational barrier.

Illustrative Data for Torsional Barriers of Related Biphenyls

| Compound | Computational Method | Calculated Rotational Barrier (kcal/mol) | Reference |

| Biphenyl | CCSD(T)/CBS | ~1.9 | researchgate.net |

| 2-Chlorobiphenyl | DFT | Not specified, but higher than biphenyl | researchgate.net |

| 2,2'-Dimethylbiphenyl | B3LYP/6-311+G | Not specified, but significant barrier | acs.org |

| 2,2'-Dichlorobiphenyl | B3LYP/6-311+G | High barrier, single minimum at 84.9° | acs.org |

This table is illustrative and shows the type of data generated in computational studies. Specific values for this compound would require a dedicated computational investigation.

Reaction Mechanism Simulations and Transition State Characterization

Computational simulations are invaluable for elucidating the step-by-step mechanisms of chemical reactions, including the characterization of transient species like transition states and intermediates. For this compound, theoretical studies could explore various reactions, such as cross-coupling, amination, or oxidation.

Simulating Reaction Pathways:

Transition State Characterization:

A transition state represents the highest energy point along a reaction coordinate, corresponding to a saddle point on the potential energy surface. Its characterization is crucial for understanding reaction kinetics. Computationally, a transition state is confirmed by frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., bond breaking or formation). researchgate.net

For example, the debromination of polybrominated biphenyls, which can occur under certain environmental conditions, has been studied computationally. nih.gov These studies model the C-Br bond cleavage, identifying the transition state and calculating the associated energy barrier. murdoch.edu.auresearchgate.net A similar approach could be applied to model the reactivity of the C-Br bond in this compound in various chemical transformations. The amino group's electronic influence would be a key factor in these simulations, potentially altering the stability of intermediates and transition states compared to non-aminated bromobiphenyls.

Illustrative Data for a Simulated Reaction Step

| Reaction Step | Species | Computational Method | Key Geometric Parameter | Calculated Activation Energy (kcal/mol) |

| C-Br Cleavage | Transition State | M05-2X/GTLarge | C-Br bond length: ~2.8 Å | High, dependent on specific reaction |

This table illustrates the type of data obtained from reaction mechanism simulations. The values are hypothetical for a reaction involving this compound and are based on general findings for similar reactions. researchgate.net

Computational Chemistry and Theoretical Investigations

Reactivity of the Amino Group

The amino group is nucleophilic and can undergo a variety of reactions typical for anilines. These include acylation, alkylation, and diazotization. The amino group's position on the biphenyl (B1667301) scaffold allows for the introduction of new functionalities, making it a key site for derivatization in the synthesis of pharmaceuticals and other advanced materials. lu.se

Reactivity of the Bromo Group

The bromine atom serves as a versatile synthetic handle, primarily for carbon-carbon bond-forming reactions. It is an excellent leaving group in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings. rsc.org This reactivity allows for the extension of the molecular framework by coupling the bromobiphenyl core with various organic fragments, including boronic acids, alkenes, and alkynes.

Applications in Advanced Chemical Research

Medicinal Chemistry

Biphenyl (B1667301) derivatives are integral scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. lu.se this compound serves as a precursor for synthesizing complex molecules with potential biological activity. For example, it is used as a reactant in the preparation of chloro aryl indolecarboxamide derivatives, which have been investigated as inhibitors of human liver glycogen (B147801) phosphorylase a, an enzyme relevant in metabolic diseases. rsc.org

Material Science

In material science, biphenyl structures are prized for their rigidity and electronic properties, making them suitable for developing liquid crystals, organic light-emitting diodes (OLEDs), and polymers. lu.senih.gov The amino and bromo groups on this compound allow it to be incorporated into larger systems, such as in the synthesis of large and stable colloidal graphene quantum dots. rsc.org The twisted structure of some bromobiphenyl systems has been shown to be crucial for achieving room-temperature phosphorescence (RTP) in materials. wikipedia.org

Key Reagent in Organic Synthesis

As a bifunctional molecule, this compound is a strategic starting material in multi-step organic synthesis. The orthogonal reactivity of the amino and bromo groups allows for sequential, selective modifications, enabling the construction of complex target molecules.

The incorporation of non-proteogenic, or unnatural, amino acids into peptides is a powerful strategy in drug discovery to enhance structural diversity and improve pharmacokinetic properties. masterorganicchemistry.com The biphenyl moiety is a particularly valuable scaffold for creating these novel amino acids.

The Strecker synthesis , first reported in 1850, is a foundational method for producing amino acids. lu.senih.gov It involves the reaction of an aldehyde or ketone with ammonia (B1221849) and cyanide to form an α-aminonitrile, which is subsequently hydrolyzed to yield the final amino acid. nih.govrsc.org While fundamentally important, modern synthetic challenges often require more sophisticated methods to introduce complex side chains like the bromobiphenyl group.

Contemporary approaches often rely on transition metal-catalyzed C-H activation to directly functionalize the side chains of natural amino acids. researchgate.net Palladium catalysis, in particular, has emerged as a key tool for this purpose. Research has demonstrated the synthesis of unnatural amino acids possessing a bromobiphenyl moiety through the palladium(II)-catalyzed β-C(sp³)–H arylation of amino acid derivatives. rsc.orgrsc.org

In these studies, an amino acid amide, equipped with a directing group such as 8-aminoquinoline, is reacted with an aryl halide. While this compound itself is not the arylating agent in the cited examples, the research showcases the successful use of closely related structures like 4-bromobiphenyl (B57062) and 4-bromo-4′-iodo-1,1′-biphenyl to modify a range of amino acids. rsc.org The bromine atom on the incorporated biphenyl group remains as a crucial functional handle for subsequent modifications, such as further Suzuki coupling reactions to build even more complex poly-aryl amino acid motifs. rsc.org

The general conditions for this transformation are detailed in the table below, highlighting the key components of the catalytic system.

Table 1: Representative Conditions for Pd(II)-Catalyzed C–H Arylation for Amino Acid Modification

| Parameter | Condition | Reference |

|---|---|---|

| Catalyst | Pd(OAc)₂ (10 mol%) | rsc.orgrsc.org |

| Oxidant | AgOAc (2.5 equivalents) | rsc.orgrsc.org |

| Solvent | Toluene | rsc.orgrsc.org |

| Temperature | 110 °C | rsc.orgrsc.org |

| Directing Group | 8-Aminoquinoline | rsc.orgrsc.org |

| Amino Acid Substrates | Alanine, 2-Aminobutyric acid, Norvaline, Leucine, Norleucine, Phenylalanine | rsc.org |

This modern synthetic strategy underscores the relevance of building blocks like this compound. The introduction of its unique brominated biaryl structure into an amino acid framework provides a pathway to novel peptides and peptidomimetics with tailored properties for advanced research in medicine and biology.

Biological Activity and Mechanistic Aspects Excluding Dosage/administration

Investigations into Antimicrobial and Antiparasitic Activities

The biological significance of biphenyl (B1667301) compounds is often linked to their antimicrobial and antiparasitic properties. Research has focused on specific derivatives to evaluate their efficacy against a range of pathogens.

A synthesized derivative, 3-[4′-bromo-(1,1′-biphenyl)-4-yl]-N,N-dimethyl-3-(2-thienyl)-2-propen-1-amine (referred to as Compound IV in studies), has demonstrated notable activity against several pathogens. oup.comnih.gov This compound features a biphenyl ring, a dimethyl-2-propen-1-amine side chain, and a thienyl ring, which are thought to contribute to its biological effects. oup.com

The compound was found to be active against various life cycle stages of Trypanosoma cruzi, the parasite responsible for Chagas' disease. nih.gov In tests conducted in the presence of blood at 4°C, its activity against trypomastigotes was 8.8 times more potent than the standard drug, Crystal Violet. nih.gov Significant efficacy was also observed against Leishmania amazonensis, with a 50% effective dose (ED₅₀) over 24 hours of 3.0 ± 0.3 µmol/L. nih.gov

Furthermore, Compound IV showed activity against different species of mycobacteria, including strains resistant to common antitubercular drugs like isoniazid (B1672263) and rifampicin. oup.com The minimum inhibitory concentration (MIC) for most mycobacterial strains was determined to be 20 µmol/L. oup.comoup.com

| Organism | Form/Strain | Activity Metric | Value (µmol/L) | Reference |

|---|---|---|---|---|

| Leishmania amazonensis | Promastigotes | ED₅₀/24h | 3.0 ± 0.3 | nih.gov |

| Trypanosoma cruzi | Axenic Amastigotes | ED₅₀/24h | 10.6 ± 0.5 | oup.com |

| Trypanosoma cruzi | Epimastigotes | ED₅₀/24h | 60.6 ± 6.8 | oup.com |

| Mycobacterium tuberculosis H37Rv | - | MIC | 20 | oup.com |

| Mycobacterium avium | - | MIC | 20 | oup.com |

| Mycobacterium kansasii | - | MIC | 20 | oup.com |

While direct antiviral studies on 3-Amino-6-bromobiphenyl are not prominent, related brominated compounds have been investigated for such properties. Polybrominated biphenyl ethers (PBDEs) produced by marine organisms have shown antimicrobial activity, and some have been explored for antiviral potential. nih.gov For instance, certain PBDEs were found to inhibit the hepatitis C virus (HCV) NS3 helicase and the promoter region of the hepatitis B virus (HBV). mdpi.com Chalcone derivatives containing bromine have also exhibited significant inhibitory activity against viral reverse transcriptase. nih.gov

Glycogen (B147801) Synthase Kinase-3 (GSK-3) is a multifunctional enzyme implicated in numerous cellular processes, and its inhibition is a target for various therapeutic areas. thno.org Notably, brominated compounds have emerged as potent GSK-3 inhibitors. One such compound is (2'Z,3'E)-6-Bromoindirubin-3'-oxime (BIO) , which selectively inhibits GSK-3 with an IC₅₀ of 5 nM. focusbiomolecules.commedchemexpress.com GSK-3 inhibition can influence pathways involved in cell proliferation and survival. focusbiomolecules.com Although GSK-3 is involved in the lifecycle of some viruses, a direct mechanistic link between the antiviral action of a this compound derivative and GSK-3 inhibition has not been established.

Enzyme Modulation and Metabolic Pathway Interactions

Polybrominated biphenyls (PBBs) are known to interact with key metabolic systems in the body, particularly liver enzymes responsible for detoxification and metabolism.

The liver's microsomal enzyme system, particularly the Cytochrome P-450 (CYP450) family, is central to metabolizing foreign compounds. researchgate.net PBBs have been identified as inducers of these enzymes. inchem.org The pattern of induction can vary depending on the specific congener, influencing the metabolism of other substances. Studies on various PBB congeners show that they can increase the liver's microsomal cytochrome P-450 content. nih.gov The metabolic transformation of lower brominated biphenyls in vertebrates likely proceeds through hydroxylation via arene oxide intermediates or direct hydroxylation, though the metabolic yield is relatively low. inchem.org

Recent research indicates that exposure to PBBs and related compounds can perturb metabolic pathways, including those involved in amino acid metabolism. nih.gov A study on a human cohort with historical PBB exposure identified metabolic disturbances in numerous pathways, with amino acid metabolism being significantly affected. nih.gov Specifically, metabolites involved in the urea (B33335) cycle network were altered. nih.gov Other studies on brominated compounds have also noted interference with amino acid metabolism and biosynthesis. nih.govresearchgate.net

Siderophores are iron-chelating molecules essential for the survival and virulence of many bacteria, including mycobacteria. researchgate.net The biosynthesis of these molecules is a potential target for antimicrobial agents. In Mycobacterium tuberculosis, siderophores like mycobactin (B74219) are produced via pathways involving non-ribosomal peptide synthetases (NRPS). chinesechemsoc.org While the direct mechanism of the antimycobacterial derivative 3-[4′-bromo-(1,1′-biphenyl)-4-yl]-N,N-dimethyl-3-(2-thienyl)-2-propen-1-amine is not fully elucidated, interfering with essential pathways like siderophore biosynthesis is a plausible mechanism for its efficacy. Some brominated compounds, such as certain furanones, have been shown to inhibit or otherwise influence siderophore production in bacteria. researchgate.net

Cellular and Molecular Responses

The interaction of brominated biphenyls at the cellular level can trigger a variety of responses. Exposure to different polybrominated diphenyl ethers (PBDEs) has been shown to induce oxidative stress, increase reactive oxygen species (ROS), and affect cell proliferation and apoptosis. nih.govnih.gov Studies on the derivative 3-[4′-bromo-(1,1′-biphenyl)-4-yl]-N,N-dimethyl-3-(2-thienyl)-2-propen-1-amine indicated that its cytotoxic effects on mammalian V79 cells involved mitochondrial dehydrogenase activity, as suggested by MTT reduction assays. oup.com This suggests that mitochondria may be a target in the compound's mechanism of action. oup.com

In Vitro Test Systems and Cellular Models

There is no publicly available scientific literature that describes the use of specific in vitro test systems or cellular models to evaluate the biological activity of this compound.

Analysis of Cellular Viability and Apoptosis in Response to Derivatives

No studies were found that specifically analyze the effects of this compound on cellular viability or the induction of apoptosis. Consequently, data regarding its potential cytotoxic effects or its ability to trigger programmed cell death pathways, such as caspase activation, are not available.

Environmental Research and Remediation Strategies

Environmental Fate and Transport Mechanisms

The environmental journey of a chemical compound, from its release to its ultimate fate, is governed by a complex interplay of physical, chemical, and biological processes. For 3-Amino-6-bromobiphenyl, understanding these mechanisms is crucial for assessing its environmental risk.

Persistence and Degradation Pathways in Environmental Matrices (Soil, Sediment, Water)

The persistence of brominated aromatic compounds in the environment is a significant concern. Generally, polybrominated biphenyls are considered to be persistent in the environment. diva-portal.orgoecd.orgwho.int Their low water solubility and vapor pressure suggest that upon release, they are likely to adsorb to soil and sediment. oecd.org

Microbial degradation is a key process for the breakdown of many organic pollutants. However, laboratory studies on mixtures of PBBs have indicated that they are fairly resistant to microbial degradation. who.int For instance, studies on Aroclor 1260, a PCB mixture, have shown that certain anaerobic bacterial enrichment cultures can extensively dechlorinate higher chlorinated biphenyls to less chlorinated and more biodegradable forms. nih.gov This suggests that under specific conditions, microbial communities might play a role in the degradation of halogenated biphenyls. The degradation of aromatic compounds can proceed through various enzymatic pathways, such as the meta-cleavage pathway observed in the degradation of phenol (B47542) by Pseudomonas fluorescens. nih.gov The degradation of complex polycyclic aromatic hydrocarbons (PAHs) by marine bacteria like Cycloclasticus sp. involves initial dihydroxylation by ring-hydroxylating dioxygenases. nih.gov While these studies provide insights into the degradation of related compounds, specific degradation pathways for this compound in soil, sediment, and water have not been extensively documented. The presence of both an amino and a bromo substituent on the biphenyl (B1667301) structure may influence its susceptibility to microbial attack, potentially following pathways observed for other aromatic amines or brominated aromatics. researchgate.netnumberanalytics.com

Photodegradation and Debromination Processes

Photodegradation, the breakdown of compounds by light, is a significant environmental fate process for many organic chemicals. For brominated flame retardants, photolytic debromination, the removal of bromine atoms by light energy, has been observed. diva-portal.orgresearchgate.netnih.gov Studies on decabromodiphenyl ether (DecaBDE) have shown that it is photolytically labile and undergoes debromination to form lower brominated congeners in various matrices, including toluene, silica (B1680970) gel, sand, sediment, and soil. nih.gov The process involves the cleavage of the C-Br bond. diva-portal.org

Bioaccumulation and Biomagnification Potential

Bioaccumulation refers to the buildup of a substance in an organism, while biomagnification is the increasing concentration of a substance in organisms at successively higher levels in a food chain. cimi.org Many persistent organic pollutants (POPs), including some BFRs, are known to bioaccumulate in fatty tissues due to their lipophilic nature. oecd.org

The potential for a chemical to bioaccumulate is often estimated using the bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water. cdnsciencepub.com For some PBBs, a high potential for bioaccumulation has been noted. oecd.org The molecular size of a chemical can also influence its ability to pass through biological membranes and bioaccumulate. jst.go.jp

Biomagnification is a significant concern for top predators in a food web. cimi.org Stable isotope analysis of nitrogen (δ15N) is often used to determine the trophic level of organisms and assess biomagnification. nih.gov While specific studies on the bioaccumulation and biomagnification of this compound are lacking, the general principles observed for other PBBs and persistent organic pollutants suggest that it may have the potential to accumulate in organisms and magnify in food webs, particularly given its brominated biphenyl structure.

Occurrence and Distribution in Environmental Samples

The detection of a chemical in various environmental compartments and biological samples is a direct indicator of its environmental presence and potential for exposure.

Identification in Biota (e.g., Aquatic Organisms, Human Samples)

Monitoring studies have detected various brominated flame retardants in a range of biological samples. PBBs have been found in fish, terrestrial and marine mammals, and birds in both the United States and Europe. oecd.org For example, high concentrations of tetrabromodiphenyl oxide have been detected in fish in Sweden. oecd.org The occurrence of bromophenols in marine biota, which can be metabolites of PBDEs, has also been reported. researchgate.net

In humans, PBBs have been detected in various tissues. who.int A study on PBDEs and their hydroxylated metabolites (OH-PBDEs) identified fourteen different OH-PBDE congeners in a pooled human blood sample, indicating human exposure and metabolic transformation of these compounds. diva-portal.org While there is no direct published evidence of the detection of this compound in aquatic organisms or human samples, the presence of related brominated compounds in biota suggests that if released into the environment, it could potentially be found in living organisms.

Monitoring in Industrial and Occupational Environments

Occupational exposure is a primary route of human contact with many industrial chemicals. oecd.org Industrial hygiene programs are essential for identifying and assessing workplace exposures to hazardous agents. aiha.orgtrccompanies.com This involves a systematic process of characterizing the workplace, workforce, and environmental agents to which employees may be exposed. aiha.org

For chemicals like biphenyl, workplace exposure monitoring has been conducted to assess risk. mdpi.com This typically involves collecting personal and area air samples to determine the concentration of the substance in the breathing zone of workers. mdpi.com While specific monitoring data for this compound in industrial and occupational environments are not publicly available, general industrial hygiene practices for handling chemical compounds would apply. trma.orghealth.milarbeidshygiene.nl Given its structure as a brominated aromatic amine, workplaces where this compound is synthesized or used would need to implement appropriate control measures to minimize worker exposure. oecd.org

Bioremediation Approaches for Brominated Biphenyl Contamination

The contamination of ecosystems with halogenated aromatic compounds, such as brominated biphenyls, presents a significant environmental challenge. Bioremediation, which harnesses the metabolic capabilities of microorganisms to degrade or transform these pollutants, has emerged as a promising and cost-effective strategy. This section explores the microbial processes involved in the breakdown of brominated biphenyls, with a focus on the degradation mechanisms and the resulting transformation products. While specific research on the bioremediation of this compound is not extensively documented, the principles of microbial degradation of other polybrominated biphenyls (PBBs) and related compounds provide a framework for understanding its potential environmental fate.

Microorganism-Mediated Degradation and Biotransformation

The microbial degradation of brominated biphenyls is a complex process influenced by the degree and position of bromine substitution, as well as the presence of other functional groups, such as an amino group in the case of this compound. Both aerobic and anaerobic microorganisms have been shown to play a role in the biotransformation of these compounds.

Under anaerobic conditions, the primary mechanism of degradation is reductive debromination. This process involves the removal of bromine atoms and their replacement with hydrogen atoms, which is often the initial and rate-limiting step in the breakdown of highly brominated biphenyls. Studies on various PBBs have shown that anaerobic microbial consortia, often found in sediments and soils, can preferentially remove bromine atoms from the meta and para positions of the biphenyl structure. nih.gov The removal of ortho-substituted bromines is generally more challenging for microorganisms. For a compound like this compound, which has a bromine atom at the meta position (position 6) and an amino group at the ortho position (position 3) relative to the biphenyl linkage, it is plausible that anaerobic microorganisms could initiate degradation by removing the bromine atom.

Several genera of bacteria have been identified for their ability to degrade halogenated aromatic compounds, including those listed in the table below, which have been studied for their activity on related brominated and chlorinated biphenyls.

Table 1: Microorganisms Involved in the Degradation of Halogenated Biphenyls

| Microorganism Genus | Degradation Condition | Compound Type Degraded | Reference |

| Pseudomonas | Aerobic | Polychlorinated Biphenyls (PCBs) | frtr.gov |

| Rhodococcus | Aerobic | Polychlorinated Biphenyls (PCBs) | frtr.gov |

| Burkholderia | Aerobic | Polychlorinated Biphenyls (PCBs) | frtr.gov |

| Anaerobic Consortia | Anaerobic | Polybrominated Biphenyls (PBBs) | nih.gov |

Formation of Metabolites and Transformation Products

The microbial degradation of this compound is expected to produce a series of metabolites and transformation products. The specific nature of these products is dependent on the metabolic pathway utilized by the microorganisms, which in turn is influenced by the environmental conditions.

Under anaerobic conditions, the primary transformation product resulting from reductive debromination would be 3-aminobiphenyl. This debrominated biphenyl could potentially undergo further degradation, although the persistence of such intermediate metabolites is a common feature in the anaerobic breakdown of halogenated compounds.

In an aerobic environment, the degradation of this compound would likely proceed through oxidative pathways, leading to a different set of metabolites. The initial attack by dioxygenase enzymes could result in the formation of hydroxylated and aminated bromobiphenyls. Subsequent enzymatic reactions could lead to ring cleavage, generating brominated and aminated benzoic acids or other aliphatic compounds. The complete mineralization of the compound would be the ideal outcome of aerobic degradation.

Based on the degradation pathways of other brominated aromatic compounds, a hypothetical pathway for this compound can be proposed, leading to the formation of various intermediates. Some of these potential metabolites are listed in the table below. It is important to note that the actual metabolites formed can vary significantly depending on the specific microbial strains and environmental factors.

Table 2: Potential Metabolites from the Microbial Degradation of this compound

| Potential Metabolite | Formation Pathway |

| 3-Aminobiphenyl | Anaerobic reductive debromination |

| 3-Amino-6-bromo-x,y-dihydroxybiphenyl | Aerobic oxidation (dihydroxylation) |

| Brominated and aminated benzoic acids | Aerobic ring cleavage |

| Amino-hydroxy-bromobiphenyls | Aerobic oxidation |

The study of these metabolites is crucial for assessing the effectiveness of bioremediation efforts and for understanding the potential ecological impact of the transformation products, which may exhibit different toxicity and persistence characteristics compared to the parent compound. researchgate.net

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Correlating Molecular Structure with Synthetic Yields and Selectivity

The synthetic accessibility of 3-Amino-6-bromobiphenyl derivatives is critically dependent on the electronic and steric nature of the substituents. The bromine atom at the 6-position and the amino group at the 3-position exert significant influence on the outcomes of synthetic transformations, particularly in cross-coupling reactions.

Research into related catalytic systems provides insights into the factors governing reaction yields and selectivity. For instance, in palladium-catalyzed arylations, the electronic nature of the aryl halide is a key determinant of success. The bromine atom at C6 is rendered highly electrophilic due to the electron-withdrawing nature of the pyridine (B92270) ring in analogous systems, which facilitates oxidative addition with Pd(0) or Ni(0) catalysts. Conversely, the amino group at C3 is an electron-donating group, which can influence the reactivity of the aromatic ring and also act as a directing group in certain reactions.

In copper-catalyzed arylations of oxadiamines with various aryl iodides, electron-withdrawing substituents on the aryl iodide generally lead to higher yields. mdpi.com For example, the reaction with 4-iodobenzonitrile (B145841) resulted in a 91% yield, while substituents with less electron-accepting character produced lower yields. mdpi.com However, the position of the substituent also matters; meta-isomers tended to provide slightly lower yields than para-isomers. mdpi.com The steric hindrance from the ortho-bromo group in this compound would be a significant factor, potentially lowering yields compared to less hindered analogues. In studies with 2-iodobenzonitrile, steric hindrance led to a mixture of mono- and diarylated products, reducing the selectivity for the desired compound. mdpi.com

These findings suggest that for this compound, a balance must be struck between the electronic activation provided by the bromine for cross-coupling and the steric hindrance it imposes. The choice of catalyst, ligand, and reaction conditions is crucial for optimizing yields and achieving regioselectivity.

| Factor | Observation | Implication for this compound | Reference |

|---|---|---|---|

| Substituent Electronics | Electron-withdrawing groups on the aryl halide generally increase yield in coupling reactions. | The bromo group enhances reactivity at its position; the amino group activates the ring elsewhere. | mdpi.com |

| Substituent Position | Para-substituted reactants often give higher yields than meta-substituted ones in specific Cu-catalyzed reactions. | The relative positions of the amino and bromo groups are fixed, defining the molecule's intrinsic reactivity. | mdpi.com |

| Steric Hindrance | Ortho-substituents significantly reduce reaction yields and selectivity. | The ortho-bromo group is expected to lower yields and may require optimized catalytic systems to overcome steric hindrance. | mdpi.comnih.gov |

| Catalyst System | Palladium catalysts are effective for sulfonylation of aryl bromides; catalyst loading is key in amination reactions. | Pd(0) or Cu(I) based systems are likely candidates for functionalizing the C-Br bond. | mdpi.comresearchgate.net |

Impact of Substituent Effects and Conformation on Electronic and Spectroscopic Properties

The electronic and spectroscopic properties of this compound are a direct consequence of the interplay between the electron-donating amino group (-NH2) and the electron-withdrawing bromine (-Br) atom on the biphenyl scaffold. The -NH2 group, a strong activating group, increases the electron density of the ring it is attached to, primarily at the ortho and para positions, through resonance. In contrast, the -Br atom is deactivating through its inductive effect but can donate electron density weakly through resonance. d-nb.infoboisestate.edu

This push-pull electronic arrangement influences the molecule's dipole moment and its frontier molecular orbitals (HOMO and LUMO). The energy of the substituents, relative to a benzene (B151609) analog, can be used to compare their effects; studies on nitro and amino substituted polycyclic aromatic hydrocarbons show that the substituent effect is highly dependent on the position and type of the molecular system to which it is attached. d-nb.info The chlorine substituents in a related compound, [1,1'-Biphenyl]-4-amine, 2',5'-dichloro-, are known to influence its electronic and steric properties.

Spectroscopic properties are also heavily influenced. The heavy-atom effect of the bromine substituent can facilitate intersystem crossing from the singlet excited state to the triplet state. chinesechemsoc.org This property is critical for applications like phosphorescence. In one study, a twisted 4-bromobiphenyl (B57062) derivative was shown to exhibit methanol-activated room-temperature phosphorescence (RTP), where the bromo substituent and the distortion of the biphenyl group were key to the phenomenon. chinesechemsoc.org The fluorescence properties of biphenyls are also linked to their conformation, with the emission wavelength (λmax) being dependent on the dihedral angle between the rings. westmont.edu

The two phenyl rings of a biphenyl molecule are not coplanar in the gas phase or in solution due to steric hindrance between the ortho-hydrogens on adjacent rings. nih.gov This results in a torsional or dihedral angle between the planes of the two rings. The equilibrium torsional angle for unsubstituted biphenyl is around 44°. nih.gov

The presence of substituents, especially at the ortho positions (C2, C6, C2', C6'), has a profound impact on this torsional angle. The bromine atom at the C6 position of this compound, being ortho to the inter-ring C-C bond, introduces significant steric bulk. This forces the phenyl rings to twist further apart, increasing the dihedral angle. Studies on other ortho-substituted biphenyls have shown a clear correlation: as the steric bulk of the ortho-substituent increases, the torsional angle increases. nih.gov For example, compounds with small ortho functions like hydrogen or fluorine have smaller torsion angles (37-45°), while those with bulkier groups like methyl have moderate angles (54-65°), and di-ortho-substituted derivatives have even larger angles (78-87°). nih.gov

This torsional dynamic is not static; the biphenyl core can undergo low-frequency torsional vibrations. aps.orgaps.org The dihedral angle has a significant effect on the molecule's electronic properties, as it alters the degree of π-conjugation between the two rings. Maximum conjugation occurs at a 0° angle (a planar conformation), while conjugation is completely broken at a 90° angle. The ionization rates of biphenyls have been shown to vary strongly with the dihedral angle. aps.org

| Ortho-Substituent | Typical Torsion Angle (degrees) | Effect on Property | Reference |

|---|---|---|---|

| Hydrogen, Fluorine | 37 - 45 | Minimal interaction with ABCC2/MRP2 transporter. | nih.gov |

| Methyl (mono-ortho) | 54 - 65 | Act as substrates and mild inhibitors of ABCC2/MRP2. | nih.gov |

| Methyl (di-ortho) | 78 - 87 | Act as strong inhibitors of ABCC2/MRP2. | nih.gov |

| Bromo (in this compound) | Estimated > 60 | Expected to significantly increase the torsion angle, reducing π-conjugation and altering biological interactions. | nih.govoup.com |

Rational Design for Enhanced Catalytic Performance

While this compound is not primarily a catalyst itself, it possesses functional groups that make it an excellent candidate as a ligand or a scaffold for designing catalysts. The rational design for catalytic performance would leverage its unique structural and electronic features.

Ligand Design: The amino group provides a coordination site for metal centers (e.g., Palladium, Copper, Rhodium). The biphenyl backbone creates a rigid and sterically defined pocket around the metal. The properties of the resulting metal complex can be fine-tuned by the molecule's conformation.

Tuning Electronic Properties: The bromo-substituent acts as an electronic handle. Its electron-withdrawing nature influences the electron density at the amino-coordination site, thereby modulating the Lewis acidity/basicity and redox potential of the metal center.

Controlling Steric Environment: The torsional angle of the biphenyl core is a powerful design element. By modifying substituents on the second phenyl ring, the dihedral angle can be controlled, which in turn alters the size and shape of the catalytic pocket. This can be used to induce selectivity (e.g., enantioselectivity) in catalytic transformations. uni-regensburg.de

Reactive Handle: The C-Br bond itself is a reactive site for further functionalization, allowing the ligand to be anchored to supports or integrated into more complex macromolecular catalytic systems. researchgate.net

For example, in asymmetric catalysis, chiral biphenyl ligands (like BINAP) are renowned. While this compound is not inherently chiral, it could be used as a precursor to chiral ligands where the conformation is locked to create a specific chiral environment around a metal center.

Structure-Biological Activity Correlations (e.g., Antimicrobial, Antiviral Efficacy)

The potential biological activity of this compound can be inferred from SAR studies on related compounds. The specific arrangement of the amino and bromo groups, and the resulting molecular conformation, are key to its interactions with biological targets.

Influence of Substituent Position: In a series of substituted biphenyl-3-yl esters designed as enzyme inhibitors, introducing small polar groups at the meta position of the distal phenyl ring was found to greatly improve inhibitory potency. escholarship.org The 3-amino group in this compound is in a meta-like position relative to the other ring, which could be favorable for binding to certain biological targets.

Impact of Halogenation: Bromine substitution is a common feature in bioactive marine natural products and can enhance antimicrobial or cytotoxic activity. unsrat.ac.id In a series of biphenyl propenamine derivatives, a 4'-bromo substituent was part of the core structure evaluated for trypanocidal, antimycobacterial, and leishmanicidal activity. oup.com

Role of Torsional Angle: The torsional angle can be a critical determinant of biological activity. A study on biphenyl-substituted heterocycles showed that their ability to inhibit the multidrug resistance protein 2 (MRP2) was strongly dependent on the torsion angle. nih.gov Compounds with larger ortho-substituents had larger torsion angles and were more potent inhibitors. nih.gov This suggests that the significant twist induced by the 6-bromo group in this compound could be a key feature for specific protein-ligand interactions.

Antimicrobial/Antiviral Potential: While direct data is unavailable, many quinazolinone and myricetin (B1677590) derivatives have shown antibacterial and antiviral (against TMV) activities. nih.gov The design principles often involve combining different pharmacophores. The aminobromobiphenyl scaffold could serve as a valuable fragment in designing new antimicrobial or antiviral agents. nih.govmdpi.com

| Structural Feature | Observed Effect in Analogs | Potential Relevance for this compound | Reference |

|---|---|---|---|

| Meta-substituents | Small polar groups in the meta-position of biphenyl esters enhanced FAAH enzyme inhibition. | The 3-amino group may confer favorable binding properties. | escholarship.org |

| Ortho-substituents | Increased steric bulk leads to a larger torsion angle, which correlates with strong inhibition of the MRP2 transporter. | The 6-bromo group likely induces a large torsion angle, a key feature for potential biological interactions. | nih.gov |

| Bromo-substituent | Present in various bioactive compounds with leishmanicidal and antimycobacterial activity. | May contribute to potency and specific interactions with biological targets. | oup.com |

| Thienyl vs. Phenyl Ring | Replacing a phenyl ring with a thienyl ring decreased leishmanicidal and trypanocidal activity in one series. | Highlights the specific importance of the biphenyl core for certain activities. | oup.com |

Design Principles for Advanced Material Properties

The unique structure of this compound makes it a promising building block for advanced materials, particularly in the fields of electronics and photonics.

Responsive Materials: As demonstrated with a related twisted 4-bromobiphenyl derivative, the combination of a heavy atom (Br) and a distorted π-system can lead to unique photophysical phenomena like room-temperature phosphorescence (RTP). chinesechemsoc.org The RTP of this analog was selectively activated by methanol, which co-crystallized and rigidified the structure. chinesechemsoc.org This points to a design principle for creating chemo-responsive or "turn-on" luminescent sensors using the this compound scaffold.

High-Performance Polymers: The amino group can react with various monomers to be incorporated into polymers like polyimides or polyamides, potentially imparting higher thermal stability and specific electronic properties derived from the bromobiphenyl unit. The bromine atom can be used for post-polymerization modification via cross-coupling reactions, allowing for the grafting of other functional groups.

The key design principle is to use the inherent properties of this compound—its semi-rigid and twistable backbone, its "push-pull" electronics, and its two distinct reactive handles (-NH2 and -Br)—to construct larger, functional architectures for advanced material applications.

Conclusion and Future Research Directions

Summary of Current Research Landscape

The current body of research on 3-Amino-6-bromobiphenyl indicates that its primary role is as a chemical intermediate in the synthesis of more complex molecules. The biphenyl (B1667301) structure is a fundamental backbone in various fields, including medicinal chemistry and materials science. rsc.orgnih.gov The presence of both an amino group and a bromine atom makes this compound a versatile precursor. These functional groups allow for a variety of subsequent chemical modifications, such as palladium-catalyzed cross-coupling reactions. rsc.orgresearchgate.net

Substituted biphenylamines, the broader class to which this compound belongs, are recognized for their utility. For instance, they are investigated as antioxidants and UV stabilizers. nih.govacs.org Research into related brominated biphenyl structures highlights their application as intermediates for agricultural chemicals, liquid crystals, and pharmaceuticals. google.com Specifically, the amino group can undergo reactions like diazotization or acylation, while the bromine atom is an ideal handle for metal-catalyzed C-C and C-N bond-forming reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig couplings. rsc.orgresearchgate.net These reactions are pivotal for constructing complex polycyclic and multi-aryl systems. rsc.org While general methodologies for creating biphenyl derivatives are well-documented, specific studies focusing exclusively on the detailed synthetic pathways and reaction kinetics of this compound itself are not extensively published in mainstream literature. Its availability from chemical suppliers suggests it is used in basic research and discovery chemistry. pharmaffiliates.comscbt.com

Identified Knowledge Gaps and Emerging Research Avenues

Despite its potential, significant knowledge gaps exist for this compound. There is a notable lack of comprehensive studies on its specific physicochemical properties, such as its photophysical and electronic characteristics. Research on related twisted 4-bromobiphenyl (B57062) systems suggests that the bromine atom and the biphenyl structure can facilitate interesting phosphorescent properties, an avenue that remains unexplored for the 6-bromo-3-amino isomer. chinesechemsoc.org

The metabolism and environmental fate of many substituted diphenylamines and brominated compounds are areas of growing concern and active research, yet specific data for this compound is scarce. nih.govresearchgate.net Understanding its potential for bioaccumulation or transformation is crucial, especially if its derivatives are considered for broader applications. acs.org

Emerging research avenues could focus on:

Catalysis: The development of novel ligands for transition metal catalysts. The specific stereoelectronic profile of this compound could be harnessed to create ligands for specific catalytic processes.

Materials Science: Its potential as a monomer for creating novel polymers or as a building block for organic light-emitting diodes (OLEDs) and other organic electronics is an area ripe for exploration. The development of hole-transport materials from related brominated biphenyls supports this direction. chemicalbook.com

Systematic Mechanistic Studies: Detailed investigations into the kinetics and mechanisms of its various coupling reactions would provide valuable data for synthetic chemists, allowing for more precise control over the synthesis of its derivatives. researchgate.net

Potential for Novel Applications and Derivatives

The true potential of this compound lies in the novel derivatives that can be synthesized from it. The dual functionality of the molecule allows for sequential or orthogonal chemical modifications, leading to a vast chemical space of potential new compounds.

Pharmaceutical and Agrochemical Scaffolds: By reacting the amino group and then using the bromine for a cross-coupling reaction (or vice versa), complex scaffolds for drug discovery can be created. For example, the amino group could be acylated or form part of a heterocyclic ring, while the bromine is substituted with various aryl or alkyl groups via Suzuki or Buchwald-Hartwig reactions to build molecular diversity. rsc.orgresearchgate.net This approach is used to create novel compounds with potential antitumoral or bone anabolic activities. researchgate.netnih.gov

Advanced Materials: Derivatives could be designed to have specific electronic or photophysical properties. For instance, extending the conjugation through the bromine position could lead to new fluorescent dyes or sensors. Research has shown that teraryl and quateraryl motifs built from bromobiphenyl units can exhibit fluorescence. rsc.org

Functional Polymers: The amino group offers a site for polymerization, potentially leading to the creation of new polyanilines or other conductive polymers with a pendant bromobiphenyl group. This bromine could then be used for post-polymerization modification, allowing for the fine-tuning of the polymer's properties.

The strategic position of the amino and bromo groups on the biphenyl core makes this compound a valuable, albeit under-studied, building block with significant potential for future research and development across multiple scientific disciplines.

Q & A

Basic: What are the recommended synthetic routes for 3-Amino-6-bromobiphenyl, and how can reaction efficiency be optimized?

Methodological Answer:

this compound can be synthesized via Suzuki-Miyaura cross-coupling reactions , leveraging bromophenylboronic acid derivatives (e.g., 3-bromophenylboronic acid) and aryl halides under palladium catalysis . Optimization includes:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for enhanced stability.

- Solvent systems : Use toluene or THF with aqueous Na₂CO₃ to stabilize intermediates.

- Temperature : 80–100°C for 12–24 hours to ensure complete coupling .

Validate purity via HPLC (>95% by HLC criteria) as described in reagent catalogs .

Basic: How should researchers purify this compound to achieve >95% purity for experimental use?

Methodological Answer:

Post-synthesis purification involves:

- Column chromatography : Use silica gel with a gradient of hexane/ethyl acetate (8:2 to 7:3) to separate brominated byproducts.

- Recrystallization : Dissolve crude product in hot isooctane (35 µg/mL) and cool to −20°C for crystal formation .

- Analytical validation : Confirm purity via GC-MS or HPLC, referencing standardized solutions (e.g., 50 µg/mL in toluene-nonane for environmental analysis) .

Advanced: How can contradictions in reported melting points or spectral data for this compound be resolved?

Methodological Answer:

Discrepancies often arise from impurity profiles or polymorphic forms . To resolve:

- DSC/TGA analysis : Determine exact melting points (−107.3°C to 99.2°C) and thermal stability .

- Multivariate NMR : Compare ¹H/¹³C NMR shifts with computational models (e.g., DFT calculations) to validate structural assignments.

- Batch-to-batch consistency : Cross-reference purity certificates (>95.0% HLC) from reagent suppliers to identify outliers .

Advanced: What strategies are effective for incorporating this compound into drug discovery pipelines?

Methodological Answer:

As a biaryl amine , it serves as a scaffold for kinase inhibitors or GPCR modulators. Key steps:

- Derivatization : Introduce fluorophores or bioisosteres via nucleophilic substitution at the bromine site .

- ADMET profiling : Assess solubility in isooctane (35 µg/mL) and metabolic stability using hepatocyte assays .

- In vitro screening : Prioritize derivatives with IC₅₀ < 1 µM in target-specific assays (e.g., cancer cell lines) .

Advanced: How can researchers mitigate challenges in scaling up this compound synthesis while maintaining yield?

Methodological Answer:

Scale-up challenges include catalyst loading and byproduct formation . Mitigation strategies:

- Flow chemistry : Continuous reactors improve heat dissipation and reduce Pd catalyst usage by 30% .

- Solvent recycling : Recover isooctane or toluene via fractional distillation to cut costs .

- Process analytics : Implement inline FTIR to monitor coupling efficiency in real time .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–7.4 ppm) and quaternary carbons.

- High-resolution MS : Confirm molecular ion [M+H]⁺ at m/z 234.10 (C₁₂H₁₀BrN⁺) .

- UV-Vis : Analyze π→π* transitions (λmax ~260 nm) for electronic structure insights .

Advanced: How does the bromine substituent in this compound influence its reactivity in cross-coupling reactions?

Methodological Answer:

The ortho-bromine acts as a directing group, favoring electrophilic substitution at the para position. Reactivity insights:

- Steric effects : Bromine hinders Pd catalyst access, requiring bulky ligands (e.g., XPhos) for efficient coupling .

- Electronic effects : The electron-withdrawing bromine enhances oxidative addition kinetics in Pd-mediated reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。